N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is an organic compound that features both an imidazole ring and a thietane ring The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while the thietane ring is a four-membered ring containing three carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the formation of the imidazole ring followed by the introduction of the thietane ring. One common method involves the reaction of 1-methylimidazole with a suitable thietane precursor under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thietane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with only the imidazole ring.
Thietane: A compound with only the thietane ring.
N-Methylimidazole derivatives: Compounds with various substituents on the imidazole ring.
Uniqueness
N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is unique due to the combination of the imidazole and thietane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds with only one of these rings.
Properties
Molecular Formula |
C8H13N3S |
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Molecular Weight |
183.28 g/mol |
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-3-2-9-8(11)4-10-7-5-12-6-7/h2-3,7,10H,4-6H2,1H3 |
InChI Key |
BGFMIEYPIYOFND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CNC2CSC2 |
Origin of Product |
United States |
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